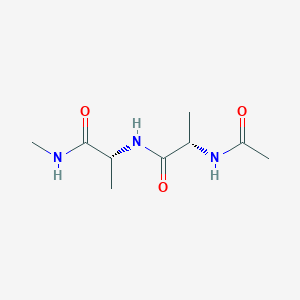
N-Acetyl-L-alanyl-N-methyl-D-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-alanyl-N-methyl-D-alaninamide is a synthetic peptide derivative It is composed of an acetylated L-alanine residue, an N-methylated D-alanine residue, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-N-methyl-D-alaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-alanine and D-alanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acids are coupled using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-N-methyl-D-alaninamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: L-alanine and N-methyl-D-alanine.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Peptides with different acyl groups.
Scientific Research Applications
N-Acetyl-L-alanyl-N-methyl-D-alaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide interactions and conformations.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for synthetic peptides.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-N-methyl-D-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and N-methyl groups can influence the compound’s binding affinity and specificity. The peptide may act by mimicking natural substrates or inhibitors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Acetylglycyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alaninamide
- N-Methyl-D-alanine
Uniqueness
N-Acetyl-L-alanyl-N-methyl-D-alaninamide is unique due to its specific combination of acetylation and N-methylation, which can confer distinct structural and functional properties. This uniqueness makes it valuable for studying specific peptide interactions and for potential therapeutic applications.
Properties
CAS No. |
37460-17-6 |
|---|---|
Molecular Formula |
C9H17N3O3 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2R)-1-(methylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C9H17N3O3/c1-5(8(14)10-4)12-9(15)6(2)11-7(3)13/h5-6H,1-4H3,(H,10,14)(H,11,13)(H,12,15)/t5-,6+/m1/s1 |
InChI Key |
QIVKPXNXCAPCCO-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



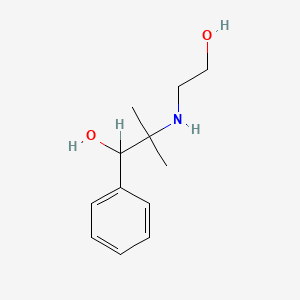
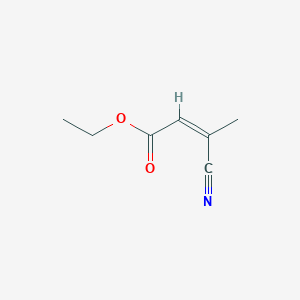

![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
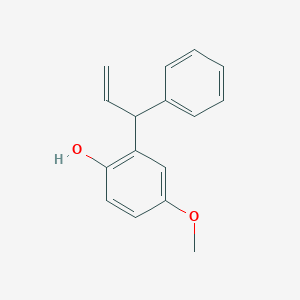
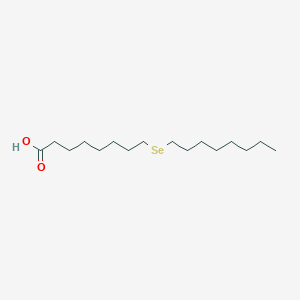
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
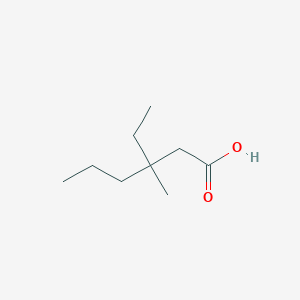

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
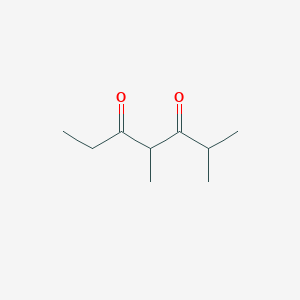

![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
